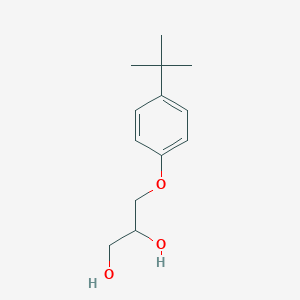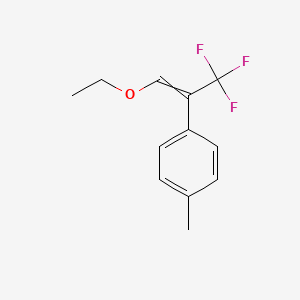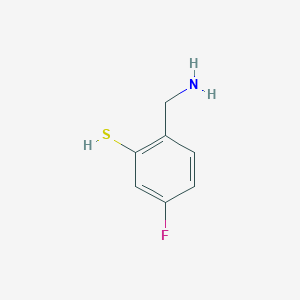
10-Undecynophenone, 11-dimethylamino-4'-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Undecynophenone, 11-dimethylamino-4’-fluoro- is a chemical compound with a complex structure that includes a ketone group, a tertiary amine, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Undecynophenone, 11-dimethylamino-4’-fluoro- typically involves multiple steps, starting with the preparation of the undecynophenone backbone. This can be achieved through the alkylation of phenylacetylene with an appropriate alkyl halide, followed by the introduction of the dimethylamino and fluoro substituents via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
10-Undecynophenone, 11-dimethylamino-4’-fluoro- undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.
Reduction: The ketone can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10-Undecynophenone, 11-dimethylamino-4’-fluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 10-Undecynophenone, 11-dimethylamino-4’-fluoro- involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological macromolecules, while the dimethylamino group can participate in electrostatic interactions. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
10-Undecynophenone: Lacks the dimethylamino and fluoro substituents, resulting in different reactivity and applications.
11-Dimethylamino-4’-fluoroacetophenone: Similar structure but with a shorter alkyl chain, affecting its physical and chemical properties.
4’-Fluoro-10-undecynophenone: Lacks the dimethylamino group, leading to different biological activities.
Uniqueness
10-Undecynophenone, 11-dimethylamino-4’-fluoro- is unique due to its combination of a long alkyl chain, a tertiary amine, and a fluorine atom. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
69494-05-9 |
|---|---|
Molecular Formula |
C19H26FNO |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
11-(dimethylamino)-1-(4-fluorophenyl)undec-10-yn-1-one |
InChI |
InChI=1S/C19H26FNO/c1-21(2)16-10-8-6-4-3-5-7-9-11-19(22)17-12-14-18(20)15-13-17/h12-15H,3-9,11H2,1-2H3 |
InChI Key |
IMHCVVBAIBQFSR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C#CCCCCCCCCC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


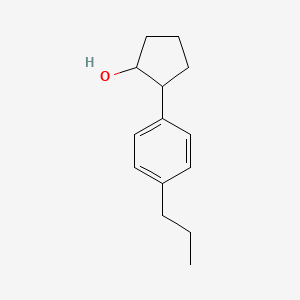
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] [(Z)-octadec-9-enyl] carbonate](/img/structure/B13411817.png)



![1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate](/img/structure/B13411840.png)
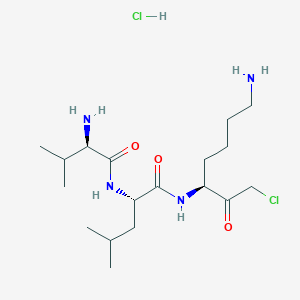


![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)

